molecular formula C16H17N3O4 B11955246 N-[(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide

N-[(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide

Katalognummer: B11955246
Molekulargewicht: 315.32 g/mol
InChI-Schlüssel: IATCZYSHMSZKIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(3,4,5-trimethoxybenzylidene)nicotinohydrazide is a chemical compound that belongs to the class of hydrazones. It is characterized by the presence of a benzylidene group attached to a nicotinohydrazide moiety. This compound has gained attention due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N’-(3,4,5-trimethoxybenzylidene)nicotinohydrazide can be synthesized through a condensation reaction between nicotinohydrazide and 3,4,5-trimethoxybenzaldehyde. The reaction typically involves the following steps:

    Reactants: Nicotinohydrazide and 3,4,5-trimethoxybenzaldehyde.

    Catalyst: A catalytic amount of ceric ammonium nitrate.

    Solvent: Water.

    Conditions: The reaction mixture is sonicated at 60 W for 10 minutes at room temperature.

    Purification: The product is purified by recrystallization using alcohol.

Industrial Production Methods

While specific industrial production methods for N’-(3,4,5-trimethoxybenzylidene)nicotinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(3,4,5-trimethoxybenzylidene)nicotinohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The benzylidene group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Wissenschaftliche Forschungsanwendungen

N’-(3,4,5-trimethoxybenzylidene)nicotinohydrazide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N’-(3,4,5-trimethoxybenzylidene)nicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to:

Vergleich Mit ähnlichen Verbindungen

N’-(3,4,5-trimethoxybenzylidene)nicotinohydrazide can be compared with other similar compounds, such as:

    N’-(2,4,5-trimethoxybenzylidene)nicotinohydrazide: Similar structure but different substitution pattern on the benzylidene group.

    N’-(3,4-dimethoxybenzylidene)nicotinohydrazide: Lacks one methoxy group compared to the target compound.

    N’-(3,4,5-trimethoxybenzylidene)octadecanohydrazide: Contains a longer alkyl chain, leading to different physical properties .

Uniqueness

The uniqueness of N’-(3,4,5-trimethoxybenzylidene)nicotinohydrazide lies in its specific substitution pattern on the benzylidene group, which imparts distinct biological activities and chemical reactivity compared to its analogs.

Eigenschaften

Molekularformel

C16H17N3O4

Molekulargewicht

315.32 g/mol

IUPAC-Name

N-[(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C16H17N3O4/c1-21-13-7-11(8-14(22-2)15(13)23-3)9-18-19-16(20)12-5-4-6-17-10-12/h4-10H,1-3H3,(H,19,20)

InChI-Schlüssel

IATCZYSHMSZKIO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.